molecular formula C15H16N2O3 B14477486 Bis(2-amino-4-methoxyphenyl)methanone CAS No. 71642-35-8

Bis(2-amino-4-methoxyphenyl)methanone

Cat. No.: B14477486
CAS No.: 71642-35-8
M. Wt: 272.30 g/mol
InChI Key: DATMMTSVTVISMG-UHFFFAOYSA-N
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Description

Bis(2-amino-4-methoxyphenyl)methanone: is an organic compound with the molecular formula C15H16N2O3 It is characterized by the presence of two amino groups and two methoxy groups attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-amino-4-methoxyphenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-4-methoxybenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with an appropriate ketone, such as acetophenone, in the presence of a base like sodium hydroxide.

    Cyclization: The resulting intermediate is then cyclized under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-amino-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Bis(2-nitro-4-methoxyphenyl)methanone.

    Reduction: Bis(2-amino-4-methoxyphenyl)methanol.

    Substitution: Bis(2-amino-4-halophenyl)methanone.

Scientific Research Applications

Bis(2-amino-4-methoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Bis(2-amino-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar structure but with hydroxyl groups instead of amino groups.

    Bis(2-chloro-4-methoxyphenyl)methanone: Contains chloro groups instead of amino groups.

Uniqueness

Bis(2-amino-4-methoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from its analogs.

Properties

CAS No.

71642-35-8

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

bis(2-amino-4-methoxyphenyl)methanone

InChI

InChI=1S/C15H16N2O3/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8H,16-17H2,1-2H3

InChI Key

DATMMTSVTVISMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)N)N

Origin of Product

United States

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